molecular formula C4H6N4OS B568159 (Carbamoylamino)(cyano)ethanethioamide CAS No. 114794-40-0

(Carbamoylamino)(cyano)ethanethioamide

Cat. No.: B568159
CAS No.: 114794-40-0
M. Wt: 158.179
InChI Key: BAUWZFZLPQXGPT-UHFFFAOYSA-N
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Description

(Carbamoylamino)(cyano)ethanethioamide is a thioamide derivative characterized by a central ethane backbone substituted with a carbamoylamino (NH2CONH-) group, a cyano (CN-) group, and a thioamide (-C(S)NH2) functional group. Thioamides, in general, are known for their role in medicinal chemistry (e.g., antithyroid drugs) and industrial applications due to their unique electronic and steric properties compared to amides . The carbamoylamino moiety is structurally analogous to intermediates in the urea cycle, such as citrulline and ornithine, which are critical in arginine biosynthesis . The cyano group, a strong electron-withdrawing substituent, likely enhances the compound’s stability and reactivity, as seen in related cyanoacetamide derivatives .

Properties

CAS No.

114794-40-0

Molecular Formula

C4H6N4OS

Molecular Weight

158.179

IUPAC Name

(2-amino-1-cyano-2-sulfanylideneethyl)urea

InChI

InChI=1S/C4H6N4OS/c5-1-2(3(6)10)8-4(7)9/h2H,(H2,6,10)(H3,7,8,9)

InChI Key

BAUWZFZLPQXGPT-UHFFFAOYSA-N

SMILES

C(#N)C(C(=S)N)NC(=O)N

Synonyms

Urea, [cyano(thiocarbamoyl)methyl]- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Thioamides vs. Amides

Thioamides differ from amides by replacing the oxygen atom in the carbonyl group with sulfur. This substitution impacts:

  • Lipophilicity : Thioamides are more lipophilic, influencing membrane permeability and bioavailability.
  • Stability : Thioamides are less stable toward hydrolysis but exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability.
  • Biological Activity : For example, ethionamide (a thioamide) is used as a second-line tuberculosis drug, whereas its amide counterpart is inactive .

Example: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS [6972-77-6]), an amide analog, shares the cyano and carbamoyl substituents but lacks the thioamide group. Its toxicological profile remains understudied, highlighting a common gap in data for such derivatives .

Property (Carbamoylamino)(cyano)ethanethioamide (Inferred) 2-Cyano-N-[(methylamino)carbonyl]acetamide
Functional Groups Thioamide, cyano, carbamoylamino Amide, cyano, methylamino carbonyl
Molecular Formula C5H7N3OS (estimated) C5H7N3O2
Key Reactivity High sulfur-mediated reactivity Moderate hydrolysis stability
Bioactivity Prediction Potential enzyme inhibition (urea cycle) Unknown (limited toxicological data)

Carbamoylamino-Containing Metabolites

The carbamoylamino group is a hallmark of urea cycle intermediates. For instance, 5-(Carbamoylamino)-2-hydroxypentanoic acid, identified in E. coli Nissle strains, is linked to arginine biosynthesis and may arise from unannotated enzymatic activities . In contrast, this compound’s thioamide group could confer distinct metabolic interactions, such as altered binding to arginine-related enzymes or participation in sulfur transfer pathways.

Cyano-Substituted Derivatives

The cyano group in the target compound parallels its role in 2-cyanoacetamide derivatives, where it enhances electrophilicity and stabilizes intermediates in organic synthesis. However, the thioamide group in this compound may reduce solubility in polar solvents compared to oxygen-based analogs .

Research Findings and Gaps

  • Biological Relevance: Similar carbamoylamino metabolites in E. coli are tied to arginine metabolism, implying possible roles in microbial nitrogen cycling .
  • Data Limitations: No direct toxicological or pharmacokinetic data exists for this compound. Studies on analogs like 2-cyanoacetamide derivatives emphasize the need for rigorous safety profiling .

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